1-(3-Amino-4-methylphenyl)imidazolidin-2-one
Overview
Description
1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures , and represent a useful class of chiral auxiliaries for asymmetric transformations .
The synthesis of imidazolidin-2-ones often involves the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
As for the environmental factors, the storage temperature for this compound is room temperature, indicating that it is stable under normal environmental conditions .
Biochemical Analysis
Biochemical Properties
1-(3-Amino-4-methylphenyl)imidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression.
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it can cause changes in gene expression, which in turn affects cellular function and metabolism. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s impact on overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . These interactions influence the compound’s accumulation and distribution in different cellular compartments.
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-amino-4-methylphenyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMPHDCKTZWGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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